molecular formula C9H8O2S B11706043 (2E)-3-phenyl-2-sulfanylprop-2-enoic acid CAS No. 5740-34-1

(2E)-3-phenyl-2-sulfanylprop-2-enoic acid

Cat. No.: B11706043
CAS No.: 5740-34-1
M. Wt: 180.23 g/mol
InChI Key: NAEHAPZYAHRUTE-SOFGYWHQSA-N
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Description

(2E)-3-phenyl-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a phenyl group attached to a sulfanylprop-2-enoic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-phenyl-2-sulfanylprop-2-enoic acid typically involves the condensation of thiol-containing compounds with α,β-unsaturated carbonyl compounds. One common method includes the reaction of benzaldehyde with thioglycolic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted phenylsulfanylprop-2-enoic acids.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2E)-3-phenyl-2-sulfanylprop-2-enoic acid exerts its effects involves interactions with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenyl group may interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

    (2E)-3-phenylprop-2-enoic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.

    (2E)-3-phenyl-2-sulfanylpropanoic acid: Similar structure but with a saturated carbon chain, leading to different physical and chemical properties.

Uniqueness: (2E)-3-phenyl-2-sulfanylprop-2-enoic acid is unique due to the presence of both a phenyl group and a sulfanyl group attached to an α,β-unsaturated carbonyl system. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

5740-34-1

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

(E)-3-phenyl-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C9H8O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)/b8-6+

InChI Key

NAEHAPZYAHRUTE-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)O)/S

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)S

Origin of Product

United States

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